An In-depth Technical Guide to 1,5-Dinitronaphthalene: Chemical Properties and Structure
An In-depth Technical Guide to 1,5-Dinitronaphthalene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1,5-dinitronaphthalene. The information is intended to support research, development, and safety protocols involving this compound.
Core Chemical Properties
1,5-Dinitronaphthalene is a dinitronaphthalene with nitro groups at the 1 and 5 positions.[1] It presents as a yellowish-white or light yellow solid.[2][3] The key quantitative chemical and physical properties of 1,5-dinitronaphthalene are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O₄ | [4][5][6] |
| Molecular Weight | 218.17 g/mol | [2][4][5][7] |
| Melting Point | 214 - 217 °C (417 - 423 °F) | [4][7] |
| Boiling Point | Sublimes | [2][7] |
| Density | Calculated: 1.579 g/cm³; Measured: 1.578 g/cm³ | [8] |
| Flash Point | 200 °C (392 °F) | [4] |
| Vapor Pressure | 0.00000428 mmHg | [2] |
| Solubility | Insoluble in water.[2][7] Soluble in organic solvents like ethyl acetate, acetone, benzene, and toluene.[9] | [2][7][9] |
| Appearance | Yellowish white needles or light yellow fluffy solid.[2] | [2] |
Molecular and Crystal Structure
The molecular structure of 1,5-dinitronaphthalene consists of a naphthalene core with two nitro groups (NO₂) attached at the 1 and 5 positions.[9]
Crystals of 1,5-dinitronaphthalene are monoclinic, belonging to the space group P2₁/a, with two molecules per unit cell.[8] A notable feature of its structure is that while the carbon and nitrogen atoms are coplanar, the nitro groups are rotated about the C-N bonds by approximately 49° out of the aromatic plane.[8] This deviation from a completely planar structure is due to steric hindrance, which helps to increase the distance between the oxygen atoms and neighboring carbon and hydrogen atoms to just under the normal van der Waals contact distances.[8] The carbon-carbon bond lengths in 1,5-dinitronaphthalene do not show significant differences from those in naphthalene.[8]
Spectroscopic Data
The characterization of 1,5-dinitronaphthalene has been performed using various spectroscopic techniques. Experimental and computational studies have been conducted using FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy.[10][11] The vibrational frequencies determined experimentally show good agreement with those calculated using Density Functional Theory (DFT) methods.[10][11] Spectroscopic data, including 13C NMR, FTIR, Raman, and Mass Spectrometry (GC-MS), are available in public databases for reference.[12]
Experimental Protocols
Synthesis of 1,5-Dinitronaphthalene
1. Mixed Acid Nitration Method:
This is a traditional method for producing a mixture of 1,5- and 1,8-dinitronaphthalenes.[1]
-
Protocol: Naphthalene is slowly added to a mixed acid solution (e.g., a 22/58/20 mixture of nitric acid, sulfuric acid, and water) at 40 °C.[1] The temperature is then raised to 80 °C over a period of 4 hours.[1] This process can also be carried out by nitrating naphthalene with mixed acid at 15-80 °C in an organic solvent like dichloroethane.[13]
-
Separation of Isomers: The resulting isomers are separated by fractional crystallization or solvent extraction.[1] For instance, the 1,5-isomer can be extracted with toluene, leaving behind the 1,8-dinitronaphthalene.[1] Subsequent extraction of the toluene residue with a highly polar solvent like sulfolane yields the pure 1,5-isomer.[1]
2. Nitrogen Dioxide Nitration Method:
This method is presented as a cleaner, non-acidic alternative to the mixed acid method.[14]
-
Protocol: Naphthalene is dissolved in an organic solvent, such as acetonitrile, to create a solution.[14] This solution is then reacted with nitrogen dioxide in the presence of a catalyst (e.g., HZSM-11, Hβ-500, or HY) and an oxygen atmosphere.[14] The reaction is typically carried out at room temperature with magnetic stirring for about 12 hours.[14]
-
Work-up: After the reaction, the process is terminated with deionized water, and the catalyst is removed by filtration.[14] The crude product is obtained by rotary evaporation of the filtrate. It is then washed with a 5% aqueous sodium bicarbonate solution and distilled water until neutral.[14]
Reactivity and Stability
1,5-Dinitronaphthalene is classified as a strong oxidizing agent and is potentially explosive.[7] It is incompatible with strong oxidizers and strong bases.[1][7] Caution is advised as mixtures with sulfur or sulfuric acid may explode if heated to 248°F (120°C).[1][7] When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[7]
Biological Activity and Applications
From a toxicological standpoint, 1,5-dinitronaphthalene is identified as a genotoxin.[1] Exposure can lead to a range of symptoms, including irritation of the skin, eyes, and respiratory tract, as well as more severe effects like cyanosis, liver and kidney damage, and central nervous system depression.[2][7]
In terms of applications, 1,5-dinitronaphthalene is a crucial intermediate in organic synthesis.[9] Its primary use is in the production of 1,5-naphthalenediamine through reduction.[15] This diamine is then converted to naphthalene 1,5-diisocyanate (NDI), a key monomer for synthesizing high-performance polyurethanes.[14][15] These specialized polyurethanes exhibit high hardness, good resilience, and excellent heat and wear resistance.[14]
References
- 1. 1,5-Dinitronaphthalene | 605-71-0 [chemicalbook.com]
- 2. 1,5-Dinitronaphthalene | C10H6N2O4 | CID 11803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,5-Dinitronaphthalene - Hazardous Agents | Haz-Map [haz-map.com]
- 4. accustandard.com [accustandard.com]
- 5. 1,5-Dinitronaphthalene [dyestuffintermediates.com]
- 6. Naphthalene, 1,5-dinitro- [webbook.nist.gov]
- 7. 1,5-DINITRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. scribd.com [scribd.com]
- 14. Preparation method of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 15. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]
